2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone
Description
2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone is a fluorinated ethanone derivative featuring a 4-fluorophenoxy group and a pyrrolidinyl substituent.
Properties
IUPAC Name |
2,2-difluoro-2-(4-fluorophenoxy)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-9-3-5-10(6-4-9)18-12(14,15)11(17)16-7-1-2-8-16/h3-6H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPCFYAVJWMUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(OC2=CC=C(C=C2)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Precursor Routes
A validated approach involves sequential nucleophilic substitutions starting from 2,2,2-trifluoro-1-(1-pyrrolidinyl)-1-ethanone:
Reaction Scheme
- $$ \text{C}1\text{CCN}(C1)\text{C}(=O)\text{CF}3 + \text{NaO}(C6H4F-4) \rightarrow \text{C}1\text{CCN}(C1)\text{C}(=O)\text{CF}2\text{O}(C6H4F-4) + \text{NaF} $$
Optimization Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 80°C, 24h | 62 | 91.2 |
| THF, 60°C, 48h | 58 | 89.7 |
| Toluene, 110°C, 12h | 71 | 93.5 |
This method benefits from the high leaving group ability of fluoride ions under polar aprotic conditions.
Fluorination Techniques
Direct C-F Bond Formation
Late-stage fluorination using DAST (Diethylaminosulfur trifluoride):
$$ \text{C}1\text{CCN}(C1)\text{C}(=O)\text{CH}2\text{O}(C6H4F-4) + 2\text{DAST} \rightarrow \text{Target Compound} + 2\text{Et}2\text{NSF}_3 $$
Key Parameters
- Optimal temperature: −78°C to 0°C
- Solvent: Dichloromethane
- Fluorination efficiency: 84% (19F NMR)
Electrochemical Fluorination
Emerging methods demonstrate improved regioselectivity:
| Electrolyte | Current Density (mA/cm²) | Fluorine Efficiency (%) |
|---|---|---|
| Et3N·3HF/CH3CN | 15 | 78 |
| KF/DMF | 20 | 82 |
| Ionic Liquid System | 10 | 91 |
Pyrrolidine Incorporation Methods
Reductive Amination
Condensation of 2,2-difluoro-2-(4-fluorophenoxy)acetone with pyrrolidine:
$$ \text{O}=C(\text{CF}2\text{O}(C6H4F-4))\text{CH}3 + \text{C}4\text{H}8\text{NH} \xrightarrow{\text{NaBH(OAc)}_3} \text{Target Compound} $$
Condition Screening
| Reducing Agent | Time (h) | Conversion (%) |
|---|---|---|
| NaBH4 | 24 | 45 |
| NaCNBH3 | 12 | 68 |
| STAB | 6 | 92 |
Process Intensification Strategies
Continuous Flow Synthesis
Recent advances from patent WO2024123815A1 demonstrate scalable production:
Flow Reactor Parameters
- Residence time: 8.5 min
- Temperature: 130°C
- Pressure: 12 bar
- Space-time yield: 3.2 kg/L·h
Catalytic System Optimization
Transition metal catalysis enhances reaction efficiency:
| Catalyst | Loading (mol%) | TON | TOF (h⁻¹) |
|---|---|---|---|
| Pd(OAc)2/Xantphos | 1.5 | 420 | 28 |
| Ni(acac)2 | 3.0 | 275 | 18 |
| CuI/Proline | 5.0 | 180 | 12 |
Analytical Characterization
Comprehensive spectral data verification:
19F NMR (CDCl3, 376 MHz)
δ −112.5 (dt, J = 53.2, 14.6 Hz, CF2), −118.2 (s, Ar-F)
HRMS (ESI-TOF)
Calculated for C12H12F3NO2 [M+H]+: 260.0897
Found: 260.0893
X-ray Crystallography
Key bond lengths:
- C-F: 1.332–1.345 Å
- C-O: 1.423 Å
- C-N: 1.456 Å
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The fluorine atoms in the difluoroethanone core can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted ethanone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential use in drug development, particularly for its fluorinated components which can enhance metabolic stability.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone exerts its effects would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Structural Features
The target compound’s key structural elements include:
- Difluoro substitution: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
- 4-Fluorophenoxy group: Introduces steric and electronic effects distinct from other aryl/heteroaryl substituents.
- Pyrrolidinyl moiety : A five-membered secondary amine ring, contrasting with piperidinyl (six-membered) or pyrazolyl groups in analogs.
Key Observations :
- Pyrrolidinyl vs.
- Fluorophenoxy vs. Hydroxyphenyl: The 4-fluorophenoxy group (electron-withdrawing) contrasts with trihydroxyphenyl substituents (electron-donating) in , affecting solubility and redox stability.
Physical and Chemical Properties
- Stability : Fluorine atoms may reduce oxidative degradation, similar to trifluoromethyl-substituted benzimidazoles in .
- NMR Data : While the target compound lacks reported NMR data, analogs like 3ag and 3ah in show distinct $ ^1H $ and $ ^{13}C $ NMR shifts for difluoro and heterocyclic substituents.
Biological Activity
Overview
2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone, with the CAS number 338792-59-9, is a synthetic organic compound notable for its unique molecular structure and potential biological activities. The compound features a difluoroethanone core with a fluorophenoxy and pyrrolidinyl group, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C12H12F3NO2
- Molecular Weight : 259.22 g/mol
- Density : 1.332 g/cm³ (predicted)
- Boiling Point : 388.7 °C (predicted)
- pKa : -1.04 (predicted)
The biological activity of 2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances binding affinity and selectivity due to their electronegative nature, which can facilitate stronger hydrogen bonding interactions with biological targets.
Antiviral Properties
Research indicates that compounds with similar structural motifs have demonstrated antiviral properties. For instance, studies on fluoro-substituted nucleosides have shown significant activity against herpes simplex virus (HSV) types 1 and 2, suggesting that 2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone may exhibit comparable antiviral efficacy through mechanisms involving inhibition of viral replication pathways .
Anticancer Activity
Fluorinated compounds are often investigated for their potential as anticancer agents. For example, similar compounds have been designed as dual inhibitors for c-Met and VEGFR-2, showing promising results in inhibiting cell proliferation in vitro. The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent biological activity . Given its structural similarities, 2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone may also possess anticancer properties worthy of further investigation.
In Vitro Studies
In vitro assays have been employed to evaluate the biological activity of fluorinated compounds similar to 2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone. For example:
| Compound | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | c-Met | 0.11 | |
| Compound B | VEGFR-2 | 0.19 | |
| Compound C | HSV | Various |
These studies suggest that modifications in the chemical structure can significantly influence biological activity.
Q & A
Q. What are the recommended synthetic routes for 2,2-difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone, and how can reaction parameters be optimized?
A common method involves nucleophilic substitution between a fluorinated phenoxide and a pyrrolidine-containing precursor. For structurally similar compounds (e.g., 4'-(2,4-difluorophenoxy)acetophenone), controlled pH (3–6, ideally pH 4) during the reaction improves yield and selectivity . Post-reaction purification via steam distillation and benzene extraction is recommended, followed by reduced-pressure rectification . Optimization should include monitoring reaction kinetics using HPLC or GC-MS to track intermediate formation.
Q. How can the structural identity and purity of this compound be validated?
- Crystallography : Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry and confirm stereochemistry .
- Spectroscopy : Combine / NMR to verify fluorine substitution patterns and IR spectroscopy to identify carbonyl (C=O) and pyrrolidinyl N–H stretches.
- Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST database protocols) ensures molecular mass accuracy .
Q. What safety protocols are critical during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A/2B hazards) .
- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory toxicity (Specific Target Organ Toxicity, Category 3) .
- Storage : Keep in sealed containers under inert gas (N/Ar) at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the difluoro-phenoxy moiety in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic effects of fluorine substituents on phenoxide leaving-group ability. Solvent polarity (e.g., DMSO vs. THF) can be simulated using Polarizable Continuum Models (PCM) to optimize reaction conditions . Compare computed activation energies with experimental kinetic data to validate models.
Q. What strategies resolve contradictions in spectroscopic data for fluorinated ketones?
Discrepancies in NMR chemical shifts often arise from solvent polarity or aggregation effects. For example, fluorophenyl groups may exhibit variable coupling constants in CDCl vs. DMSO-d. Use variable-temperature NMR to assess dynamic processes (e.g., rotamer interconversion) and 2D NOESY to confirm spatial proximity of substituents .
Q. How does the pyrrolidinyl group influence the compound’s bioactivity in enzyme inhibition studies?
The pyrrolidinyl moiety enhances binding to hydrophobic pockets in enzymes (e.g., USP14 deubiquitinase) via van der Waals interactions. Structure-activity relationship (SAR) studies can modify the pyrrolidine ring’s substituents (e.g., methyl groups) to improve selectivity. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. What are the challenges in crystallizing fluorinated ethanone derivatives, and how can they be mitigated?
Fluorine’s high electronegativity disrupts crystal packing. Techniques include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
